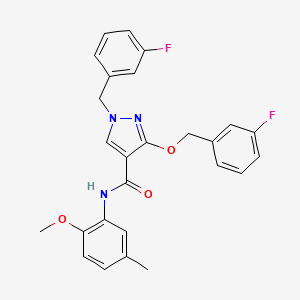

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide

Descripción

This compound is a pyrazole-4-carboxamide derivative featuring dual 3-fluorobenzyl substituents at positions 1 and 3 of the pyrazole core. The N-aryl group at position 4 is a 2-methoxy-5-methylphenyl moiety, which contributes to its steric and electronic profile.

Propiedades

IUPAC Name |

3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23F2N3O3/c1-17-9-10-24(33-2)23(11-17)29-25(32)22-15-31(14-18-5-3-7-20(27)12-18)30-26(22)34-16-19-6-4-8-21(28)13-19/h3-13,15H,14,16H2,1-2H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTZPRQUQDANGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 364.39 g/mol. The structure features a pyrazole ring, fluorobenzyl groups, and a methoxy-substituted aromatic system, which are crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antiproliferative Activity

Research indicates that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, studies on related compounds have shown that certain pyrazole derivatives can inhibit prostate cancer cell lines (LNCaP and PC-3) with notable IC50 values. The mechanism often involves the downregulation of prostate-specific antigen (PSA), which is critical in prostate cancer progression .

| Compound | Cell Line | IC50 (μM) | PSA Downregulation (%) |

|---|---|---|---|

| Compound 10e | LNCaP | 18 | 46 |

| Lead Compound T3 | LNCaP | - | - |

2. Anti-inflammatory Effects

Compounds similar to 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide have been evaluated for their anti-inflammatory properties. These studies typically assess the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. The IC50 values for various derivatives against COX enzymes have been documented, showcasing their potential as anti-inflammatory agents.

| Derivative | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |

| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |

| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Androgen Receptors: Similar pyrazole derivatives have been studied for their ability to act as androgen receptor antagonists, which is crucial in the treatment of hormone-dependent cancers .

- Regulation of Signaling Pathways: The compound may influence key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in preclinical models:

- Prostate Cancer Model: A study involving a series of pyrazole compounds demonstrated that specific derivatives could significantly reduce tumor growth in xenograft models.

- Inflammation Models: In vivo studies using animal models of inflammation showed that compounds similar to the target compound effectively reduced markers of inflammation and pain.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Pyrazole Carboxamide Cores

The following table summarizes key structural and functional differences between the target compound and related pyrazole derivatives:

Functional Comparisons

- Receptor Binding vs. Enzyme Inhibition: The target compound’s dual 3-fluorobenzyl groups may favor receptor interactions (e.g., neuropeptide or kinase receptors), as seen in analogs tested in calcium mobilization assays . In contrast, razaxaban’s aminobenzisoxazole and trifluoromethyl groups optimize binding to Factor Xa’s active site, demonstrating how substituent choice dictates target specificity .

- Physicochemical Properties: Fluorine atoms in the target compound likely increase metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 1-(3-chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide) . Sulfonamide-containing derivatives (e.g., compound 4h) may exhibit improved aqueous solubility but reduced blood-brain barrier penetration .

Synthetic Accessibility :

Key Research Findings and Implications

- Fluorine Substitution : Fluorinated benzyl groups enhance both lipophilicity and resistance to oxidative metabolism, a trend observed in razaxaban and the target compound .

- N-Aryl Group Diversity: The 2-methoxy-5-methylphenyl moiety in the target compound offers a balance of steric bulk and electron-donating effects, distinct from the chlorophenyl or quinolinyl groups in other analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.